5-Bromo-2-methyl-3-nitrobenzoic Acid
Overview
Description
5-Bromo-2-methyl-3-nitrobenzoic acid is an organic compound with the molecular formula C8H6BrNO4. It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom, a methyl group, and a nitro group. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Scientific Research Applications
5-Bromo-2-methyl-3-nitrobenzoic acid is used in various scientific research applications, including:
Chemistry: As a reactant in the synthesis of other complex organic molecules.
Biology: In the study of enzyme inhibitors and other biochemical processes.
Medicine: Potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Used in the production of specialty chemicals and materials.
Safety and Hazards
The safety data sheet for 5-Bromo-2-methyl-3-nitrobenzoic Acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
5-Bromo-2-methyl-3-nitrobenzoic Acid is primarily used as a reactant in the preparation of EPZ005687 , a potent and selective inhibitor of EZH2 . EZH2 is a histone-lysine N-methyltransferase enzyme, which participates in histone methylation and gene regulation.
Mode of Action
It’s known that the compound can undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure, potentially influencing its interaction with its targets.
Biochemical Pathways
The compound’s involvement in biochemical pathways is largely related to its role as a reactant in the synthesis of EZH2 inhibitors . EZH2 plays a crucial role in the histone methylation pathway, which is a key process in gene expression and regulation. Therefore, any compound that can inhibit EZH2 can significantly impact these pathways.
Pharmacokinetics
It’s known that the compound’s bioavailability can be influenced by factors such as its physical form, purity, and storage conditions .
Result of Action
As a reactant in the synthesis of EZH2 inhibitors, the action of this compound can lead to the inhibition of EZH2 . This can result in changes in histone methylation patterns and, consequently, alterations in gene expression.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored at room temperature to maintain its stability . Additionally, safety precautions should be taken to avoid inhalation, skin contact, and ingestion of the compound .
Biochemical Analysis
Biochemical Properties
It is known that the compound can participate in various biochemical reactions due to its nitro and bromo functional groups
Cellular Effects
Given its role as a reactant in the preparation of EPZ005687, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to participate in the synthesis of EPZ005687, a potent and selective inhibitor of EZH2 . This suggests that it may have binding interactions with biomolecules, contribute to enzyme inhibition or activation, and induce changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromo-2-methyl-3-nitrobenzoic acid can be synthesized through the bromination of 2-methyl-3-nitrobenzoic acid. The reaction typically involves the use of bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using automated equipment to handle the reagents and control the reaction conditions. The product is then purified through crystallization or other separation techniques to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methyl-3-nitrobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atom.
Reduction: 5-Bromo-2-methyl-3-aminobenzoic acid.
Oxidation: 5-Bromo-2-carboxy-3-nitrobenzoic acid.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methylbenzoic acid
- 2-Methyl-3-nitrobenzoic acid
- 5-Bromo-3-nitrobenzoic acid
- 2-Methyl-5-nitrobenzoic acid
Uniqueness
5-Bromo-2-methyl-3-nitrobenzoic acid is unique due to the presence of both bromine and nitro groups on the benzene ring, which imparts distinct chemical properties and reactivity. This combination of substituents allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
5-bromo-2-methyl-3-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO4/c1-4-6(8(11)12)2-5(9)3-7(4)10(13)14/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUUJILVHXQDCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10548948 | |
Record name | 5-Bromo-2-methyl-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10548948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107650-20-4 | |
Record name | 5-Bromo-2-methyl-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10548948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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